molecular formula C15H13NO4 B14812533 2-Phenylethyl 3-nitrobenzoate

2-Phenylethyl 3-nitrobenzoate

Cat. No.: B14812533
M. Wt: 271.27 g/mol
InChI Key: UHEKUKWHRTXMGD-UHFFFAOYSA-N
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Description

2-Phenylethyl 3-nitrobenzoate is an organic compound with the molecular formula C15H13NO4 It is an ester derived from 3-nitrobenzoic acid and 2-phenylethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-phenylethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and 2-phenylethanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-Phenylethyl 3-aminobenzoate.

    Substitution: Various substituted esters or amides.

    Hydrolysis: 3-Nitrobenzoic acid and 2-phenylethanol.

Scientific Research Applications

2-Phenylethyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 3-nitrobenzoate depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzyl alcohol: Contains a nitro group but lacks the ester functionality.

    2-Phenylethyl 4-nitrobenzoate: Similar structure but with the nitro group in a different position.

Uniqueness

2-Phenylethyl 3-nitrobenzoate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of the nitro group on the benzene ring also influences its chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-phenylethyl 3-nitrobenzoate

InChI

InChI=1S/C15H13NO4/c17-15(13-7-4-8-14(11-13)16(18)19)20-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2

InChI Key

UHEKUKWHRTXMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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